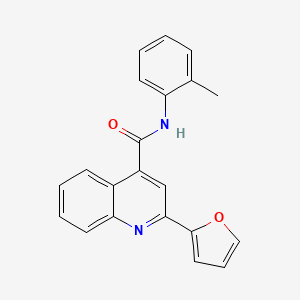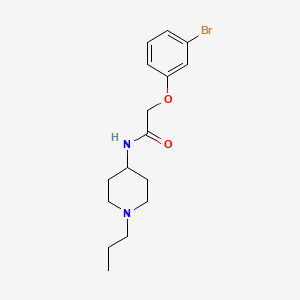![molecular formula C9H16N4 B5699568 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone, also known as MTDH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDH is a hydrazone derivative of a bicyclic amine, and its unique chemical structure makes it a promising candidate for the development of new drugs for various diseases.
Mechanism of Action
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone exerts its biological effects by interacting with various signaling pathways involved in cancer progression. It has been shown to activate the Akt signaling pathway, which promotes cell survival and proliferation. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone also activates the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation. Moreover, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone can interact with the Notch signaling pathway, which is involved in cell fate determination and stem cell maintenance.
Biochemical and Physiological Effects
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has been shown to regulate various cellular processes, including cell proliferation, migration, invasion, and apoptosis. It also plays a role in angiogenesis, which is the process of forming new blood vessels. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone overexpression has been associated with increased tumor growth, invasion, and metastasis. Therefore, targeting 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone may represent a promising strategy for cancer therapy.
Advantages and Limitations for Lab Experiments
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is a relatively new compound, and its full potential is yet to be explored. However, its unique chemical structure and biological activity make it a promising candidate for drug development. One advantage of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is its potential toxicity, which needs to be carefully evaluated.
Future Directions
The potential therapeutic applications of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone are vast and varied. Future research could focus on developing 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone-based drugs for cancer therapy. Moreover, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone could be explored as a target for other diseases, such as neurological disorders and infectious diseases. Furthermore, the development of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone inhibitors could provide new tools for studying the biological function of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone and its role in disease progression.
Conclusion
In conclusion, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is a novel compound with potential therapeutic applications in cancer therapy and other diseases. Its unique chemical structure and biological activity make it a promising candidate for drug development. Future research could focus on developing 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone-based drugs and inhibitors, as well as exploring its potential as a target for other diseases.
Synthesis Methods
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone can be synthesized by reacting 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone as a yellow crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has been extensively studied in the context of cancer research. It has been found to play a crucial role in cancer cell proliferation, invasion, and metastasis. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone overexpression has been observed in various types of cancer, including breast, lung, liver, and pancreatic cancer. Therefore, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has emerged as a potential target for cancer therapy.
properties
IUPAC Name |
(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9-4-12-2-7(8(9)11-10)3-13(5-9)6-12/h7H,2-6,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYKRHVECVFFR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=NN)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\12CN3CC(/C1=N\N)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)


![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
